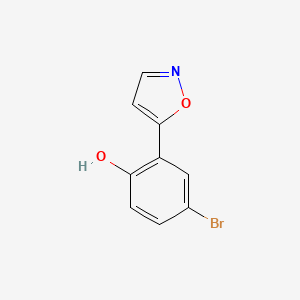

4-Bromo-2-(5-isoxazolyl)phenol

Beschreibung

Significance of Heterocyclic Compounds in Advanced Chemical Science

Heterocyclic compounds are a vast and vital class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. ijpsr.comopenaccessjournals.comderpharmachemica.com Their presence is fundamental in numerous biological molecules, including vitamins, alkaloids, and antibiotics like penicillin and cephalosporin. ijpsr.comderpharmachemica.comopenmedicinalchemistryjournal.com In advanced chemical science, heterocycles are indispensable building blocks in medicinal chemistry, agrochemicals, and materials science. ijpsr.comopenaccessjournals.comijraset.com Their unique structures allow for a wide range of chemical modifications, enabling the synthesis of molecules with tailored properties. openaccessjournals.com Over 90% of new drugs incorporate heterocyclic motifs, highlighting their critical role in drug discovery and development. ijraset.com

Overview of Phenolic and Isoxazole (B147169) Moieties in Contemporary Research

The phenol (B47542) group, consisting of a hydroxyl (-OH) group attached to an aromatic ring, is a key functional group in organic chemistry. nih.gov It is a component of many natural and synthetic compounds and is crucial for various chemical reactions and biological interactions.

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. nih.govsymc.edu.cn This moiety is a common feature in many biologically active compounds and is valued in medicinal chemistry for its ability to participate in various molecular interactions. nih.govsymc.edu.cnijariit.com The development of new synthetic methods for isoxazole derivatives is an active area of research. nih.govresearchgate.net

Rationale for Investigating 4-Bromo-2-(5-isoxazolyl)phenol in Academic Contexts

The compound this compound is of interest in academic research due to its specific combination of a phenol, an isoxazole, and a bromine substituent. sigmaaldrich.com This hybrid structure offers opportunities to study the interplay between these different chemical features. The bromine atom, in particular, can influence the molecule's physical and chemical properties. Academic studies of this compound contribute to a fundamental understanding of structure-property relationships in organic chemistry.

Chemical and Physical Properties of this compound

The properties of this compound are determined by its molecular structure.

| Property | Value |

| Molecular Formula | C₉H₆BrNO₂ guidechem.com |

| Molecular Weight | 240.05 g/mol sigmaaldrich.com |

| Melting Point | 209-212 °C sigmaaldrich.comchemicalbook.com |

| Boiling Point (Predicted) | 351.5 ± 27.0 °C chemicalbook.comchemicalbook.com |

| Density (Predicted) | 1.651 ± 0.06 g/cm³ chemicalbook.comchemicalbook.com |

| pKa (Predicted) | 8.18 ± 0.43 guidechem.comchemicalbook.com |

| Water Solubility (at 25 °C) | 931.1 mg/L guidechem.com |

| CAS Number | 213690-27-8 sigmaaldrich.comguidechem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXKAQGBZPKRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC=NO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425287 | |

| Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213690-27-8 | |

| Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 5 Isoxazolyl Phenol and Analogues

Strategies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring is a critical step in the synthesis of 4-Bromo-2-(5-isoxazolyl)phenol and its analogs. The most prevalent and versatile method for constructing the isoxazole moiety is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. wikipedia.orgrsc.org This reaction offers a high degree of control over the regiochemistry of the resulting isoxazole. Alternative methods include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. wikipedia.org

A variety of synthetic routes leverage these core principles. For instance, isoxazole derivatives can be synthesized from the reaction of alkynes and in situ generated nitrile oxides. rsc.orgnih.gov The nitrile oxides themselves can be produced from aldoximes through oxidation. nih.gov Metal-free synthetic routes are also gaining prominence due to their environmental and economic advantages. rsc.org These often involve cascade reactions or the use of organocatalysts. nih.gov

Regioselective Bromination of Phenolic Isoxazole Precursors

The introduction of a bromine atom at the C4 position of the phenol (B47542) ring is achieved through regioselective bromination of a 2-(5-isoxazolyl)phenol (B1296880) precursor. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.comlibretexts.org This inherent reactivity guides the incoming electrophile, in this case, a bromine species.

Electrophilic Aromatic Substitution Reactions on 2-(5-isoxazolyl)phenol

The synthesis of this compound necessitates the bromination of the precursor, 2-(5-isoxazolyl)phenol. uni.lu Given the electronic properties of the phenol ring, electrophilic aromatic substitution is the key reaction. byjus.com The hydroxyl group activates the ring, making it highly susceptible to attack by electrophiles. The directing effect of the hydroxyl group favors substitution at the ortho and para positions. byjus.comlibretexts.org Since the C2 position is already occupied by the isoxazole ring, the incoming bromine atom will preferentially substitute at the para position (C4) and to a lesser extent, the other ortho position (C6).

Brominating Agents and Reaction Conditions for Site-Specific Functionalization

A variety of brominating agents and reaction conditions can be employed to achieve the desired regioselective bromination. The choice of reagent and conditions is crucial for maximizing the yield of the desired 4-bromo isomer and minimizing the formation of di- or tri-brominated byproducts. libretexts.org

Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and systems like KBr/ZnAl-BrO₃⁻-LDHs. google.comcdnsciencepub.comresearchgate.netnih.gov The reaction is often carried out in a suitable solvent at a controlled temperature. For instance, treating a phenol with bromine in a low-polarity solvent like chloroform (B151607) at low temperatures can favor the formation of monobromophenols. byjus.com The use of NBS in the presence of an acid catalyst like HBF₄·Et₂O in acetonitrile (B52724) has also been reported as an effective method for the bromination of phenols. acs.org

The following table summarizes various brominating agents and their typical reaction conditions for the bromination of phenols.

| Brominating Agent | Catalyst/Additive | Solvent | Temperature | Key Features |

| Br₂ | None or Lewis Acid | Carbon Disulfide, Acetic Acid | Low to ambient | Classic method, can lead to polybromination. google.comorgsyn.org |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HBF₄·Et₂O) | Acetonitrile, Acetic Acid | Varies | Milder alternative to Br₂, often provides better selectivity. cdnsciencepub.comacs.orgrsc.org |

| H₂O₂-HBr system | None | Water | Ambient | Considered a 'green' approach. researchgate.net |

| KBr/ZnAl-BrO₃⁻-LDHs | None | Not specified | Mild conditions | Offers excellent regioselectivity for para-bromination. researchgate.netnih.gov |

| PIDA–AlBr₃ system | None | Not specified | Mild conditions | A new I(III)-based reagent for efficient bromination. rsc.org |

Convergent Synthesis Approaches for this compound

Convergent synthesis offers an alternative and often more efficient strategy. In this approach, the two key fragments, the brominated phenol and the isoxazole ring, are synthesized separately and then coupled in a later step. A potential convergent route could involve the synthesis of a 4-bromophenol (B116583) derivative with a suitable functional group for subsequent isoxazole ring formation. For example, a 4-bromo-2-alkynylphenol could undergo a 1,3-dipolar cycloaddition with a nitrile oxide.

Comparative Analysis of Synthetic Routes for Isoxazole Derivatives

The synthesis of isoxazole derivatives can be broadly categorized into two main approaches: 1,3-dipolar cycloaddition reactions and cyclo-condensation reactions. researchgate.net The 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a widely used and highly efficient method for constructing the isoxazole ring. rsc.orgresearchgate.net This method often provides high regioselectivity.

In contrast, cyclo-condensation reactions typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. researchgate.net While also effective, this method may offer less control over the regiochemistry depending on the nature of the dicarbonyl substrate.

A study comparing single-step and two-step methods for synthesizing aminopyrazoles from isoxazoles highlighted the advantages of a two-step process in certain cases, offering higher yields and purity. organic-chemistry.org This suggests that a multi-step, controlled approach can be beneficial in complex heterocyclic synthesis. Metal-free synthetic routes are increasingly favored due to their reduced environmental impact and cost-effectiveness. rsc.orgnih.gov

The following table provides a comparative overview of different synthetic strategies for isoxazole ring formation.

| Synthetic Strategy | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne | Often metal-catalyzed (e.g., Cu(I), Ru(II)) or metal-free | High regioselectivity, versatile. rsc.orgorganic-chemistry.org | Metal catalysts can be toxic and costly. nih.gov |

| Cyclo-condensation | 1,3-Dicarbonyl compound, Hydroxylamine | Base or acid catalysis | Readily available starting materials. wikipedia.org | May lack regioselectivity. |

| Metal-Free Cascade Reactions | Aldehydes, Nitroacetic esters | Organocatalysts (e.g., DABCO), Ultrasonication | Environmentally friendly, one-pot synthesis. nih.gov | May require specific substrates. |

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-Bromo-2-(5-isoxazolyl)phenol?

- Methodological Answer :

The compound can be synthesized via coupling reactions between brominated phenolic precursors and isoxazole derivatives. For example, metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions) may be employed, with careful optimization of reaction conditions (temperature, catalyst loading) to enhance yield . Purification typically involves column chromatography using gradients of nonpolar/polar solvents (e.g., petroleum ether/ethyl acetate) to isolate the product . Confirmation of purity should be verified via HPLC or TLC.

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure to confirm bond angles, planarity of the isoxazole-phenol system, and halogen positioning .

- Spectroscopy : FTIR for hydroxyl (O–H stretch ~3200 cm⁻¹) and isoxazole ring vibrations (C=N ~1600 cm⁻¹); UV-Vis to analyze π→π* transitions in the aromatic system .

- Elemental analysis : Validate C, H, N, and Br content to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodological Answer :

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare results with experimental UV-Vis spectra to validate transitions . Hybrid functionals (e.g., B3LYP) are preferred for accuracy in thermochemical properties, though newer functionals like M06-2X may improve correlation energy estimates .

Q. What are the potential applications of this compound in coordination chemistry?

- Methodological Answer :

The phenolic –OH and isoxazole N-atom can act as chelating sites for transition metals (e.g., Cu(II), Ni(II)). Synthesize complexes under inert conditions, and characterize via:- Magnetic susceptibility : To determine metal-ligand bonding geometry.

- Conductometric titrations : Assess electrolytic behavior in solution .

- Biological assays : Test antifungal activity against phytopathogens (e.g., Phomopsis viticola) to evaluate structure-activity relationships .

Q. How should researchers address contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Spectral discrepancies : If experimental UV-Vis peaks deviate from DFT-predicted transitions, re-optimize geometry using solvent-phase models (e.g., PCM) or higher basis sets .

- Crystallographic vs. DFT bond lengths : Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., Br···H contacts) that may distort solid-state structures compared to gas-phase calculations .

Q. What mechanistic studies could elucidate the fungicidal activity of metal complexes derived from this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test complexes against fungal cytochrome P450 or chitin synthase enzymes via kinetic assays (e.g., NADPH depletion rates).

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation in fungal hyphae .

- Molecular docking : Simulate ligand-enzyme binding modes using AutoDock Vina, focusing on metal coordination sites and hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.